

# Technical Support Center: Resolving High Mitochondrial Contamination in AIAP

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Compound of Interest		
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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high mitochondrial DNA contamination in ATAC-seq experiments analyzed with the **AIAP** (ATAC-seq Integrative Analysis Package) pipeline.

# Frequently Asked Questions (FAQs) Q1: What is considered a high level of mitochondrial contamination in ATAC-seq data?

A: While there is no universally defined threshold, mitochondrial DNA (mtDNA) contamination in ATAC-seq can often range from 20% to as high as 80% of the total sequencing reads.[1][2] An optimized experimental protocol can significantly reduce this to an average of just 3%.[3][4] Generally, a rate above 30-40% is considered high and may warrant troubleshooting, as it necessitates deeper sequencing to achieve sufficient nuclear read depth, thereby increasing costs.

#### Q2: How does the AIAP pipeline assess mitochondrial contamination?

A: The **AIAP** pipeline automatically calculates the mitochondrial genome (chrM) contamination rate as one of its key quality control (QC) metrics after the alignment step.[5][6] This metric is included in the comprehensive QC report generated by **AIAP**, allowing for a straightforward assessment of the level of mtDNA contamination in your sample.



## Q3: What are the primary causes of high mitochondrial contamination in ATAC-seq experiments?

A: High mitochondrial contamination in ATAC-seq data primarily stems from suboptimal sample preparation and cell health. Key causes include:

- Poor Sample Quality: A high proportion of apoptotic or dying cells in the sample can lead to increased mitochondrial reads.[7]
- Suboptimal Lysis: Inefficient lysis of the nuclear membrane while preserving mitochondrial
  integrity is a major contributor. Over-lysing cells can release mtDNA, which then becomes
  accessible to the Tn5 transposase.
- Cell Type Specificity: Some cell types naturally have a higher mitochondrial content, which can predispose experiments to higher levels of mtDNA contamination.[1][2]

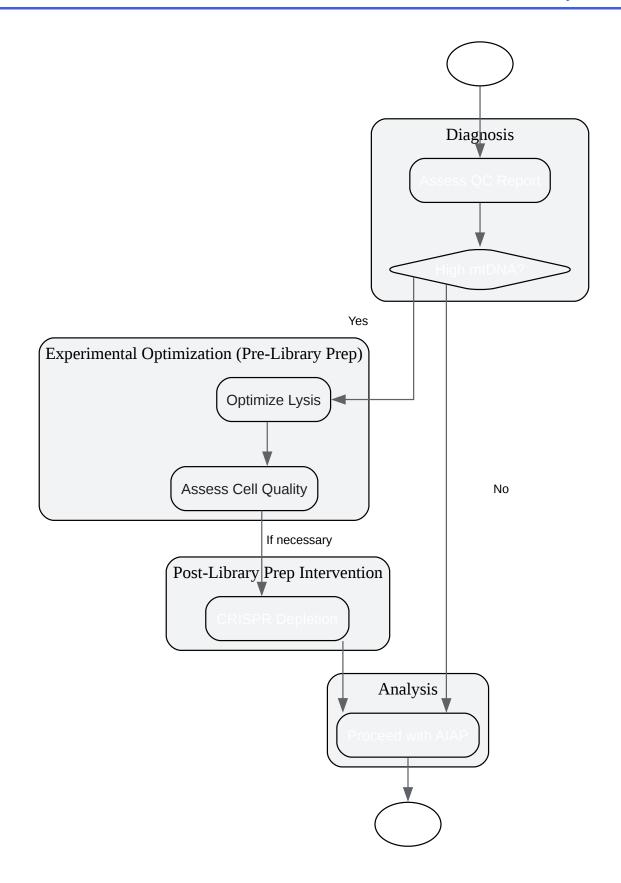
## Q4: Can I resolve high mitochondrial contamination bioinformatically within the AIAP workflow?

A: While **AIAP** itself is primarily a QC and analysis tool that reports on mitochondrial contamination, the initial data processing steps before peak calling can filter out mitochondrial reads. Most standard ATAC-seq analysis pipelines, including those that can be used upstream of **AIAP**, remove mitochondrial DNA sequences computationally.[8] This is typically done by aligning reads to the mitochondrial genome and discarding them before proceeding with nuclear genome alignment and peak calling. However, this approach does not recover the sequencing depth lost to mtDNA reads, so experimental optimization is the preferred solution.

# Troubleshooting Guides Troubleshooting Workflow for High Mitochondrial Contamination

This workflow outlines the steps to diagnose and resolve high mitochondrial DNA contamination in your ATAC-seq experiments for analysis with **AIAP**.





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Caption: A troubleshooting flowchart for addressing high mitochondrial DNA contamination in ATAC-seq experiments.

### **Guide 1: Optimizing Lysis Conditions to Reduce Mitochondrial Contamination**

A primary cause of high mtDNA is the lysis step. An optimized lysis buffer can significantly reduce the release of mtDNA.

Recommended Protocol: An improved ATAC-seq protocol has been shown to reduce mitochondrial DNA contamination to an average of 3% from a typical 50%.[3][4] The key modification is the composition of the lysis buffer.

Experimental Protocol: Nuclei Isolation with Optimized Lysis Buffer

- Cell Preparation: Start with 50,000 cells.
- Lysis:
  - Resuspend the cell pellet in 50 μL of cold lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl2, and 0.03% polysorbate 20).
  - Immediately centrifuge at 500 x g for 10 minutes at 4°C.
  - Carefully remove and discard the supernatant.
- Tagmentation: Proceed immediately with the Tn5 tagmentation step as per your standard ATAC-seq protocol.

#### Quantitative Data Summary:

Protocol	Average Mitochondrial DNA Contamination
Standard ATAC-seq	~50%
Optimized Lysis Buffer	~3%



Data from Rickner et al., J Vis Exp, 2019.[3][4]

### Guide 2: CRISPR/Cas9-Based Depletion of Mitochondrial DNA

For samples where optimizing lysis is challenging or insufficient, a post-tagmentation approach using CRISPR/Cas9 can deplete mtDNA from the sequencing library.

Methodology: This method involves the targeted cleavage of mitochondrial DNA fragments in the ATAC-seq library using CRISPR/Cas9 and multiple guide RNAs specific to the mitochondrial genome.[1][2]

Experimental Protocol: CRISPR/Cas9 Depletion of mtDNA

- Library Preparation: Prepare ATAC-seq libraries using your standard protocol.
- CRISPR Reaction:
  - To the amplified library, add a mixture of Cas9 nuclease and a pool of guide RNAs targeting the mitochondrial genome.
  - Incubate to allow for the cleavage of mtDNA fragments.
- Purification: Purify the library to remove the cleaved mtDNA and the CRISPR/Cas9 components before sequencing.

#### Quantitative Data Summary:

Treatment	Fold Reduction in Mitochondrial Reads
No Detergent in Lysis	3-fold
CRISPR/Cas9 Depletion	1.7-fold

Data from Montefiori et al., Scientific Reports, 2017.[2] While removing detergent from the lysis buffer showed a greater reduction, it also resulted in increased background and fewer identified

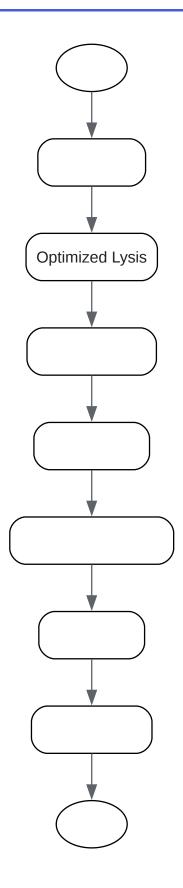


peaks. The CRISPR/Cas9 method provided a good balance of mtDNA depletion and data quality.[1][2]

# Signaling Pathway and Experimental Workflow Diagrams

Workflow for ATAC-seq with Optimized Lysis





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Caption: The experimental workflow for an ATAC-seq experiment incorporating an optimized lysis step to minimize mitochondrial DNA contamination.

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